[2-(Butylthio)-1-cyclopropylethyl]methylamine
Overview
Description
[2-(Butylthio)-1-cyclopropylethyl]methylamine is an organic compound characterized by a cyclopropyl group attached to an ethylamine chain, which is further substituted with a butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Butylthio)-1-cyclopropylethyl]methylamine typically involves the reaction of cyclopropyl ethylamine with butylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Butylthio)-1-cyclopropylethyl]methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the butylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Compounds with different substituents replacing the butylthio group.
Scientific Research Applications
Chemistry
In chemistry, [2-(Butylthio)-1-cyclopropylethyl]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological systems. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(Butylthio)-1-cyclopropylethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The butylthio group can participate in various chemical interactions, enhancing the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A simple amine with a phenethyl group, commonly found in various biological systems.
tert-Butylamine: An aliphatic amine with a tert-butyl group, used in organic synthesis and industrial applications.
Cyclopropylamine: An amine with a cyclopropyl group, known for its use in medicinal chemistry.
Uniqueness
[2-(Butylthio)-1-cyclopropylethyl]methylamine is unique due to the combination of a cyclopropyl group and a butylthio substituent. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structural features allow for unique interactions with molecular targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-butylsulfanyl-1-cyclopropyl-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS/c1-3-4-7-12-8-10(11-2)9-5-6-9/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGSSKFWIZFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C1CC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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